N-(1-Adamantyl)ethylenediamine

Overview

Description

N-(1-Adamantyl)ethylenediamine is a chemical compound with the molecular formula C12H22N2 and a molecular weight of 194.32 . It is a liquid at 20 degrees Celsius and should be stored under inert gas .

Molecular Structure Analysis

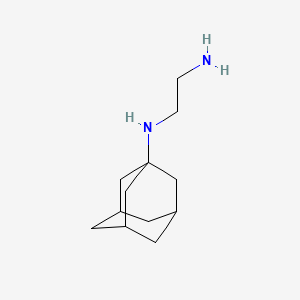

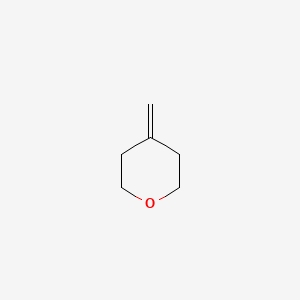

The molecular structure of N-(1-Adamantyl)ethylenediamine consists of an adamantyl group (a type of diamondoid) attached to an ethylenediamine group . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

N-(1-Adamantyl)ethylenediamine is a liquid at 20 degrees Celsius . . It should be stored under inert gas and is air sensitive .Scientific Research Applications

Enantioselective Synthesis

N-(1-Adamantyl)ethylenediamine has been utilized in the enantioselective synthesis of complex molecules. For instance, Abdel-Aziz et al. (2004) developed a method for the enantioselective synthesis of 1,2-di-(1-adamantyl)ethylenediamines, highlighting its utility in creating sterically congested ethylenediamines (Abdel-Aziz, Bialy, Goda, & Kunieda, 2004).

Reductions in Organic Chemistry

Garst et al. (2000) described the use of ethylenediamine, including N-(1-Adamantyl)ethylenediamine, in reductions of various compounds with lithium. This process is important in organic chemistry for modifying molecular structures (Garst, Dolby, Esfandiari, Fedoruk, Chamberlain, & Avey, 2000).

Antitubercular Potential

Foscolos et al. (2017) investigated N-(1-Adamantyl)ethylenediamine derivatives for their potential as antitubercular agents. The study focused on synthesizing and evaluating various derivatives for activity against Mycobacterium tuberculosis, indicating its potential in developing new treatments for tuberculosis (Foscolos, Papanastasiou, Tsotinis, Kolocouris, Foscolos, Vocat, & Cole, 2017).

Supramolecular Chemistry

Crespo-Biel et al. (2006) explored the use of an adamantyl-functionalized ethylenediamine derivative in the formation of a supramolecular complex at a multivalent interface. This research contributes to the understanding of multivalent binding in supramolecular chemistry (Crespo-Biel, Lim, Ravoo, Reinhoudt, & Huskens, 2006).

Metal/Ligand Stoichiometry in Catalysis

Morton, O'Shaughnessy, & Scott (2000) studied N-Adamantyl-2-aminopyridines, which closely relate to N-(1-Adamantyl)ethylenediamine, in the formation of aminopyridinato complexes with zirconium. This research aids in understanding metal/ligand stoichiometry, crucial for catalyst design in polymerization processes (Morton, O'Shaughnessy, & Scott, 2000).

Nanosystems in Cancer Therapy

Dan et al. (2016) developed a pH-responsive host-guest nanosystem using N,N-diisopropylethylenediamine, related to N-(1-Adamantyl)ethylenediamine, for enhancing the therapeutic efficacy of cancer treatments. This research is significant in the development of targeted drug delivery systems (Dan, Cao, He, Zhang, Zou, Zeng, Xu, Yin, Xu, Zhong, Yu, Shen, Zhang, & Li, 2016).

Safety and Hazards

The safety data sheet for a similar compound, Ethylenediamine, indicates that it is flammable and toxic in contact with skin . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It may also cause an allergic skin reaction and allergy or asthma symptoms if inhaled . It is harmful if swallowed or inhaled .

Mechanism of Action

Target of Action

Adamantane derivatives, which n-(1-adamantyl)ethylenediamine is a part of, are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

The compound is known to be a clear liquid with a specific gravity of 103 .

Result of Action

It’s known that adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Action Environment

It’s known that the compound should be stored under inert gas and conditions to avoid include exposure to air .

properties

IUPAC Name |

N'-(1-adamantyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMUFNISQFPZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307617 | |

| Record name | N-(1-Adamantyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37818-93-2 | |

| Record name | 37818-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Adamantyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Adamantyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was N-(1-Adamantyl)ethylenediamine chosen as a tracer for amantadine detection in this study?

A: The researchers synthesized and compared nine different tracers for amantadine detection using FPIA []. N-(1-Adamantyl)ethylenediamine, when labeled with fluorescein isothiocyanate (FITC), demonstrated superior sensitivity compared to other tested tracers. This improved sensitivity is likely attributed to its structural similarity to amantadine and the linear, short bridge between the adamantane moiety and FITC []. This structure potentially allows for optimal binding to the anti-amantadine antibodies used in the assay, leading to a more pronounced change in fluorescence polarization upon binding and thus higher sensitivity.

Q2: How does the structure of the tracer impact the sensitivity of the FPIA for amantadine?

A: The study revealed a clear relationship between the tracer's structure and the assay's sensitivity []. Tracers featuring a linear and shorter bridge connecting the adamantane group and the fluorescein molecule demonstrated higher sensitivity compared to those with bulkier or more complex linkers []. This suggests that a more direct structural resemblance to amantadine and less steric hindrance around the fluorescent moiety contribute to a stronger antibody binding and a more significant change in fluorescence polarization upon binding, ultimately leading to improved sensitivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)